
Bismuth(3+) neodecanoate
Overview
Description
Bismuth(3+) neodecanoate, also known as Bismuth Neodecanoate, is an organo-metallic compound . It has a molecular formula of C30H57BiO6 and a molar mass of 722.75 . This compound is used in non-aqueous solubility applications such as solar energy and water treatment .
Synthesis Analysis
Bismuth neodecanoate can be used as a catalyst to synthesize thermoplastic polyurethanes by reacting polycaprolactone diols, diisocyanates, and diols with an anthracene group . It can also be used to synthesize polysiloxanes from hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate .Molecular Structure Analysis
The molecular structure of Bismuth(3+) neodecanoate is represented by the formula C30H57BiO6 . The structure of bismuth compounds, including Bismuth(3+) neodecanoate, is typically ionic due to the low electronegativity of bismuth .Chemical Reactions Analysis
Bismuth compounds, including Bismuth(3+) neodecanoate, have been used in various applications due to their small band gap and strong visible light response . They have been used in the synthesis of polyurethanes and have shown potential in environmental applications .Physical And Chemical Properties Analysis
Bismuth(3+) neodecanoate has a density of 1.145g/mL at 25°C, a boiling point of 300°C, and a solubility of 2.76μg/L at 20.1℃ . It also has a refractive index of n20/D 1.479 .Scientific Research Applications
Catalysis in Polymer Synthesis
Bismuth(III) neodecanoate serves as a catalyst in the synthesis of thermoplastic polyurethanes . It facilitates the reaction between polycaprolactone diols, diisocyanates, and diols with an anthracene group . This application is crucial in producing materials with specific properties like elasticity, transparency, and resistance to oil and grease.
Production of Polysiloxanes
This compound is used to synthesize polysiloxanes from hydroxy-terminated poly(dimethylsiloxanes) and ethyl silicate . Polysiloxanes are important in creating silicone products, which are known for their thermal stability, low toxicity, and hydrophobicity, making them suitable for medical and industrial applications.
Biomedical Applications
Bismuth-based nanoparticles, including those derived from Bismuth(III) neodecanoate, have been explored for various biomedical applications. These include drug delivery systems , particularly for cancer therapy, due to their ability to be easily modified for enhanced stability and reduced toxicity .
Bioimaging
The high X-ray attenuation coefficient of bismuth makes it an excellent contrast agent for bioimaging . Bismuth(III) neodecanoate-derived nanoparticles can be used in imaging to improve the visibility of internal bodily structures in diagnostic procedures .
Theranostic Nanoparticles
The development of theranostic nanoparticles (NPs) is another significant application. These NPs combine therapeutic and diagnostic functions, potentially revolutionizing personalized medicine by allowing simultaneous disease treatment and monitoring .
Antibacterial Uses
Bismuth(III) neodecanoate nanoparticles have shown promise in antibacterial applications . Their ability to disrupt bacterial cell walls makes them effective in combating bacterial infections, particularly those resistant to traditional antibiotics .
Regenerative Medicine
In the field of regenerative medicine , particularly bone engineering, bismuth-based nanoparticles are being researched for their potential to promote bone growth and repair .
Biosensor Fabrication
Lastly, the fabrication of biosensors is an emerging application. Bismuth(III) neodecanoate-derived nanoparticles can be incorporated into biosensors for detecting biological analytes, offering high sensitivity and specificity .
Mechanism of Action
Target of Action
Bismuth(3+) neodecanoate, also known as Bismuth(III) neodecanoate, is primarily used as a catalyst in the synthesis of certain types of polymers . It targets the reaction process of synthesizing thermoplastic polyurethanes and polysiloxanes .
Mode of Action
The mode of action of Bismuth(3+) neodecanoate involves accelerating the urethane reaction and cure when used as a co-catalyst with a tertiary amine . It interacts with its targets, the reactants in the synthesis process, to speed up the reaction and enhance the efficiency of the polymerization process .
Biochemical Pathways
It is known that it plays a crucial role in the synthesis of thermoplastic polyurethanes and polysiloxanes . These polymers have various applications in the manufacturing of flexible foams, elastomers, and custom polymers.
Pharmacokinetics
The elimination from blood displays multi-compartment pharmacokinetics .
Result of Action
The result of Bismuth(3+) neodecanoate’s action is the successful synthesis of thermoplastic polyurethanes and polysiloxanes . These polymers have a wide range of applications in various industries, including automotive, construction, and textiles.
Action Environment
The action of Bismuth(3+) neodecanoate can be influenced by environmental factors. For instance, it should be used only in well-ventilated areas due to its potential for producing harmful fumes . Additionally, it should be stored properly to maintain its stability and efficacy .
Future Directions
Bismuth compounds, including Bismuth(3+) neodecanoate, have certain application prospects in environmental governance due to their small band gap and strong visible light response . Future research directions include the rational design and fabrication of highly efficient bismuth compounds materials for water treatment .
properties
IUPAC Name |
bismuth;3,3,5,5-tetramethylhexanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H20O2.Bi/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNYKAWJEEWSNEH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Bi+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H57BiO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
722.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bismuth(3+) neodecanoate | |
CAS RN |
34364-26-6 | |
| Record name | Bismuth neodecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034364266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bismuth(3+) neodecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.225 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Bismuth(III) neodecanoate synthesized and characterized?
A1: Bismuth(III) neodecanoate can be synthesized via the co-reaction of bismuth oxide, neodecanoic acid, and acetic anhydride []. This method has proven effective in producing the desired compound. The synthesized Bi(Ne)3 can be characterized using Fourier Transform Infrared Spectroscopy (FTIR) and Elemental Analysis (EA) []. FTIR provides insights into the functional groups present within the molecule, confirming its structure. Meanwhile, EA accurately determines the elemental composition, verifying the purity and stoichiometry of the synthesized compound.
Q2: What are the applications of Bismuth(III) neodecanoate?
A2: Research highlights Bismuth(III) neodecanoate's potential as a thermal stabilizer for poly(vinyl chloride) (PVC) []. It significantly improves the initial color and long-term stability of PVC. This stabilizing effect is attributed to Bi(Ne)3's ability to act in two ways. First, it effectively absorbs hydrogen chloride (HCl) generated during PVC degradation. Second, it displaces labile chlorine atoms within the PVC molecular chains, further enhancing its stability []. This dual-action mechanism makes Bi(Ne)3 a promising candidate for improving the lifespan and performance of PVC materials.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4,8,10-Tetraoxa-3,9-dithiaspiro[5.5]undecane 3,9-dioxide](/img/structure/B1584390.png)
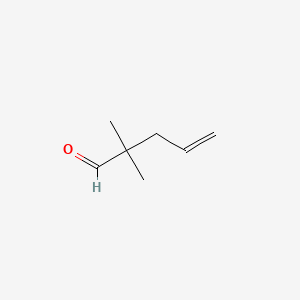
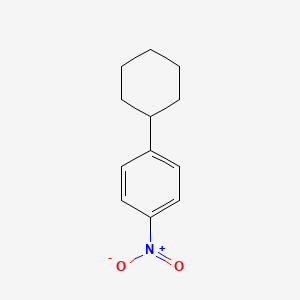

![Benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B1584394.png)
![Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[(2-chloro-4-nitrophenyl)azo]phenyl]amino]-](/img/structure/B1584396.png)
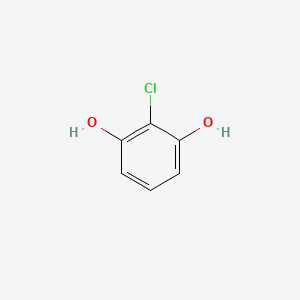
![3',6'-Dihydroxy-2',4',5',7'-tetraiodo-5-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B1584399.png)
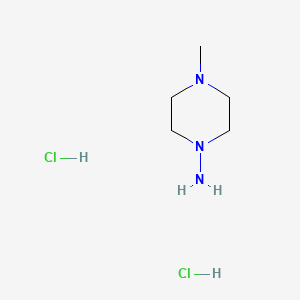
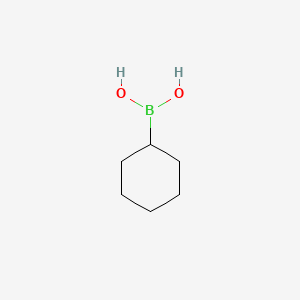

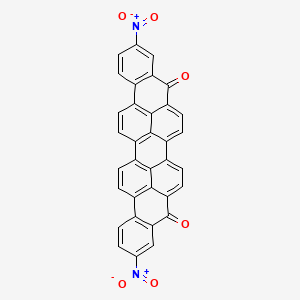
![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-methoxyphenyl)-](/img/structure/B1584406.png)
